molecular formula C17H22N4O4S B13954416 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954416
M. Wt: 378.4 g/mol
InChI Key: KJBHUNSTKFLKNG-UHFFFAOYSA-N
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Description

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a nitro group, a benzimidazole ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzimidazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate.

    Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Formation of nitrobenzoimidazole derivatives.

    Reduction: Formation of aminobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester
  • 3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity, solubility, and biological activity. This compound’s specific combination of functional groups and structural features makes it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N4O4S/c1-17(2,3)25-16(22)20-7-6-11(9-20)10-26-15-18-13-5-4-12(21(23)24)8-14(13)19-15/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,19)

InChI Key

KJBHUNSTKFLKNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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